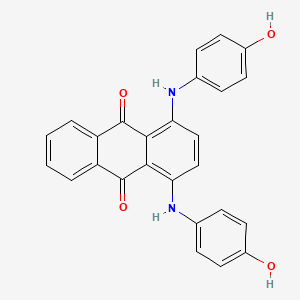
1,4-Bis(4-hydroxyanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is an organic compound with the molecular formula C26H18N2O4 It is a derivative of anthraquinone, characterized by the presence of two hydroxyphenylamino groups at the 1 and 4 positions of the anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination with 4-hydroxyaniline in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Amination: Using a metal catalyst to facilitate the amination reaction.
Controlled Oxidation: Employing specific oxidizing agents to achieve the desired oxidation state without over-oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: It can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyphenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Metal catalysts such as palladium or platinum are used in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of quinone derivatives.
Reduction: May produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry
Dye Synthesis: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for its potential use in developing anti-cancer drugs due to its structural similarity to known anti-cancer agents.
Industry
Material Science: Applied in the production of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anti-cancer drug with a similar anthraquinone core.
Ametantrone: Another anti-cancer agent with structural similarities.
Uniqueness
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
15939-83-0 |
|---|---|
Molekularformel |
C26H18N2O4 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1,4-bis(4-hydroxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-17-9-5-15(6-10-17)27-21-13-14-22(28-16-7-11-18(30)12-8-16)24-23(21)25(31)19-3-1-2-4-20(19)26(24)32/h1-14,27-30H |
InChI-Schlüssel |
PQLIQCMTQBHGIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)O)NC5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)



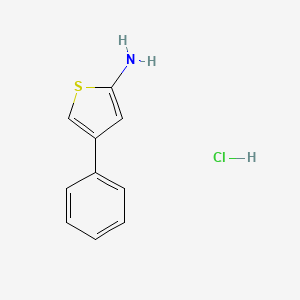

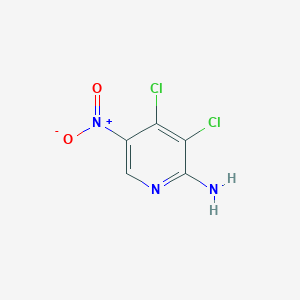
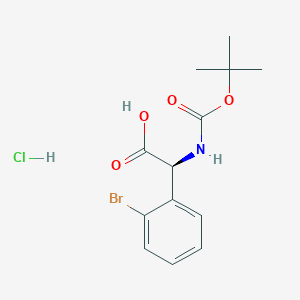
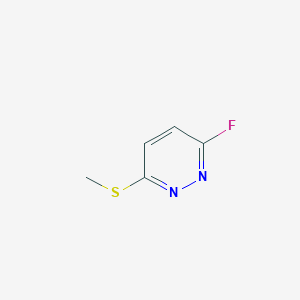
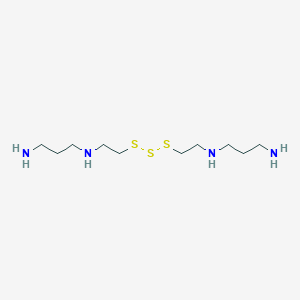
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
